molecular formula C18H17NO4 B6115069 N-(1,3-benzodioxol-5-yl)-4-(2-methylprop-2-enoxy)benzamide

N-(1,3-benzodioxol-5-yl)-4-(2-methylprop-2-enoxy)benzamide

Cat. No.: B6115069
M. Wt: 311.3 g/mol
InChI Key: VBSFVIYGFXZKNU-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-4-(2-methylprop-2-enoxy)benzamide is an organic compound that features a benzodioxole ring and a benzamide moiety

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(2-methylprop-2-enoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-12(2)10-21-15-6-3-13(4-7-15)18(20)19-14-5-8-16-17(9-14)23-11-22-16/h3-9H,1,10-11H2,2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSFVIYGFXZKNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-4-(2-methylprop-2-enoxy)benzamide typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Preparation of the Benzamide Moiety: The benzamide moiety can be prepared by reacting 4-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with ammonia to yield the benzamide.

    Coupling Reaction: The final step involves the coupling of the benzodioxole ring with the benzamide moiety. This can be achieved by reacting the benzodioxole derivative with the benzamide in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-4-(2-methylprop-2-enoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Derivatives with new functional groups such as amides or thioethers.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-4-(2-methylprop-2-enoxy)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

    Material Science: The compound can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or mechanical strength.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-4-(2-methylprop-2-enoxy)benzamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The benzodioxole ring and benzamide moiety can participate in hydrogen bonding, π-π interactions, and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

N-(1,3-benzodioxol-5-yl)-4-(2-methylprop-2-enoxy)benzamide can be compared with other similar compounds, such as:

    N-(1,3-benzodioxol-5-yl)-4-hydroxybenzamide: This compound lacks the 2-methylprop-2-enoxy group, which may affect its reactivity and binding properties.

    N-(1,3-benzodioxol-5-yl)-4-methoxybenzamide: The presence of a methoxy group instead of the 2-methylprop-2-enoxy group can influence the compound’s solubility and interaction with molecular targets.

    N-(1,3-benzodioxol-5-yl)-4-aminobenzamide: The amino group can introduce different reactivity patterns and potential for forming hydrogen bonds.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

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